Cas no 1039415-48-9 (1-ethylpiperidine-4-carbaldehyde)

1-ethylpiperidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-piperidine-4-carbaldehyde
- 1-ethylpiperidine-4-carbaldehyde
- AKOS006146883
- CS-0216287
- SCHEMBL3956130
- G69677
- 1-ETHYL-PIPERIDINE-4-CARBALDEHYDE
- DS-016134
- EN300-383865
- 1039415-48-9
- 838-748-2
- PRB41548
- MFCD11506195
- SB30329
-
- MDL: MFCD11506195
- インチ: InChI=1S/C8H15NO/c1-2-9-5-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3
- InChIKey: CJWYRHTUDJMLSU-UHFFFAOYSA-N
- ほほえんだ: CCN1CCC(CC1)C=O
計算された属性
- せいみつぶんしりょう: 141.115364102Da
- どういたいしつりょう: 141.115364102Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 20.3Ų
1-ethylpiperidine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-383865-0.1g |
1-ethylpiperidine-4-carbaldehyde |
1039415-48-9 | 95% | 0.1g |
$176.0 | 2024-06-05 | |
Enamine | EN300-383865-0.25g |
1-ethylpiperidine-4-carbaldehyde |
1039415-48-9 | 95% | 0.25g |
$252.0 | 2024-06-05 | |
Enamine | EN300-383865-10.0g |
1-ethylpiperidine-4-carbaldehyde |
1039415-48-9 | 95% | 10.0g |
$3870.0 | 2024-06-05 | |
abcr | AB537438-1 g |
1-Ethyl-piperidine-4-carbaldehyde |
1039415-48-9 | 1g |
€904.60 | 2023-06-14 | ||
eNovation Chemicals LLC | D969646-500mg |
1-Ethyl-piperidine-4-carbaldehyde |
1039415-48-9 | 95% | 500mg |
$340 | 2024-07-28 | |
abcr | AB537438-50mg |
1-Ethyl-piperidine-4-carbaldehyde; . |
1039415-48-9 | 50mg |
€261.50 | 2025-02-20 | ||
abcr | AB537438-100mg |
1-Ethyl-piperidine-4-carbaldehyde; . |
1039415-48-9 | 100mg |
€300.40 | 2025-02-20 | ||
abcr | AB537438-1g |
1-Ethyl-piperidine-4-carbaldehyde; . |
1039415-48-9 | 1g |
€861.20 | 2025-02-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0404-250mg |
1-Ethyl-piperidine-4-carbaldehyde |
1039415-48-9 | 96% | 250mg |
¥1731.3 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2544-500mg |
1-ethylpiperidine-4-carbaldehyde |
1039415-48-9 | 95% | 500mg |
¥1108.0 | 2024-04-26 |
1-ethylpiperidine-4-carbaldehyde 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1-ethylpiperidine-4-carbaldehydeに関する追加情報
Comprehensive Overview of 1-Ethylpiperidine-4-carbaldehyde (CAS No. 1039415-48-9): Properties, Applications, and Industry Insights
1-Ethylpiperidine-4-carbaldehyde (CAS No. 1039415-48-9) is a versatile organic compound belonging to the class of piperidine derivatives. This aldehyde-functionalized heterocyclic molecule has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and reactivity. The compound's molecular formula is C8H15NO, with a molecular weight of 141.21 g/mol. Its ethyl-substituted piperidine core makes it particularly valuable for drug discovery and medicinal chemistry applications.
Recent trends in AI-driven drug discovery have highlighted the importance of piperidine-based building blocks like 1-Ethylpiperidine-4-carbaldehyde. Researchers frequently search for "piperidine derivatives in drug design" or "heterocyclic aldehydes synthesis," reflecting the compound's relevance in modern pharmaceutical development. The presence of both amine and aldehyde functional groups in its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
The physical properties of 1-Ethylpiperidine-4-carbaldehyde include a characteristic aldehyde odor and moderate solubility in common organic solvents. Its boiling point and melting point data are crucial for researchers investigating "piperidine compound characterization" or "aldehyde stability in synthesis." The compound's reactivity profile enables its use in various name reactions, particularly those involving nucleophilic addition to the carbonyl group.
In the context of green chemistry initiatives, there's growing interest in sustainable methods for producing 1-Ethylpiperidine-4-carbaldehyde. Search queries like "eco-friendly synthesis of piperidine aldehydes" reflect this trend. The compound serves as a precursor for numerous biologically active molecules, with applications ranging from CNS drug development to antimicrobial agents. Its structural similarity to natural alkaloids makes it particularly valuable for natural product-inspired drug discovery.
Quality control of 1-Ethylpiperidine-4-carbaldehyde typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. Researchers often search for "analytical methods for aldehyde purity" or "characterization of nitrogen-containing aldehydes," emphasizing the need for precise quantification of this compound in various matrices. The storage stability and handling precautions for this material are also frequent topics of inquiry in professional forums.
The commercial availability of 1-Ethylpiperidine-4-carbaldehyde has increased significantly in recent years, driven by demand from contract research organizations and pharmaceutical companies. Suppliers often highlight its use as a key intermediate in the synthesis of more complex nitrogen heterocycles. Market analysis reveals growing interest in "custom synthesis of piperidine derivatives" and "bulk aldehyde suppliers," indicating expanding applications across multiple industries.
From a regulatory perspective, 1-Ethylpiperidine-4-carbaldehyde is generally regarded as a research chemical with specific handling requirements. Safety data sheets emphasize proper ventilation and personal protective equipment when working with this compound. The scientific community continues to explore its potential through studies on "structure-activity relationships of piperidine aldehydes" and "novel synthetic applications."
Future research directions for 1-Ethylpiperidine-4-carbaldehyde may include investigations into its catalytic applications or potential as a ligand precursor in coordination chemistry. The compound's versatility ensures its continued importance in academic and industrial laboratories worldwide, particularly in fields exploring "new synthetic methodologies" and "drug-like molecular scaffolds." As synthetic chemistry evolves, this piperidine derivative will likely maintain its status as a valuable tool for chemical innovation.
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